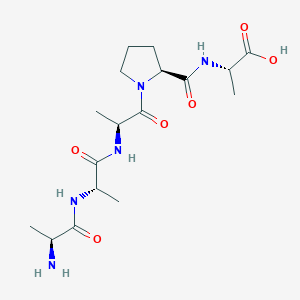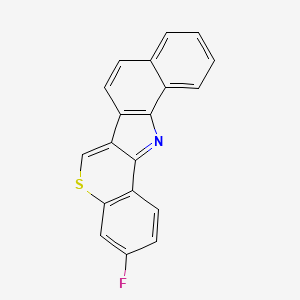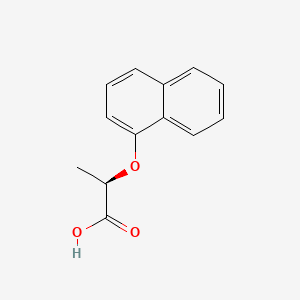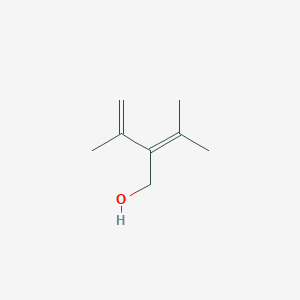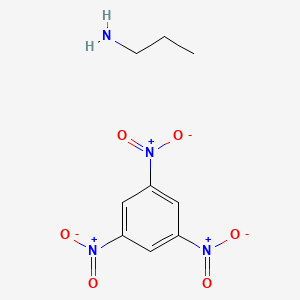
Propan-1-amine;1,3,5-trinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-1-amine;1,3,5-trinitrobenzene is a compound that combines the properties of an amine and a nitroaromatic compound The structure consists of a propan-1-amine group attached to a benzene ring substituted with three nitro groups at the 1, 3, and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Trinitrobenzene can be synthesized through the nitration of benzene derivatives. One common method involves the nitration of methylbenzene (toluene) to form trinitrotoluene, which is then oxidized and decarboxylated to yield 1,3,5-trinitrobenzene . Another method involves the direct nitration of 1,3-dinitrobenzene with nitric acid in fuming sulfuric acid .
For the preparation of propan-1-amine, the process typically involves the reaction of 1-chloropropane with ammonia under high pressure and temperature to yield propan-1-amine.
Industrial Production Methods
Industrial production of 1,3,5-trinitrobenzene often involves the large-scale nitration of benzene derivatives using mixed acid (a combination of nitric acid and sulfuric acid) under controlled conditions to ensure safety and efficiency . The production of propan-1-amine on an industrial scale involves the catalytic hydrogenation of propionitrile.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trinitrobenzene undergoes various chemical reactions, including:
Reduction: Reduction of 1,3,5-trinitrobenzene can yield 1,3,5-triaminobenzene, which is a precursor to phloroglucinol.
Substitution: The nitro groups on the benzene ring can be substituted by nucleophiles under specific conditions.
Propan-1-amine can undergo reactions typical of amines, such as:
Acylation: Reaction with acyl chlorides to form amides.
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles and elevated temperatures.
Major Products
Applications De Recherche Scientifique
Propan-1-amine;1,3,5-trinitrobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propan-1-amine;1,3,5-trinitrobenzene involves its interaction with molecular targets through its nitro and amine groups. The nitro groups can participate in redox reactions, while the amine group can form hydrogen bonds and interact with various biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trinitrobenzene: Similar in structure but lacks the propan-1-amine group.
2,4,6-Trinitrotoluene (TNT): Another nitroaromatic compound with explosive properties.
1,3-Dinitrobenzene: Contains two nitro groups and exhibits different reactivity compared to 1,3,5-trinitrobenzene.
Uniqueness
Propan-1-amine;1,3,5-trinitrobenzene is unique due to the presence of both an amine and multiple nitro groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
56270-20-3 |
|---|---|
Formule moléculaire |
C9H12N4O6 |
Poids moléculaire |
272.21 g/mol |
Nom IUPAC |
propan-1-amine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C6H3N3O6.C3H9N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2-3-4/h1-3H;2-4H2,1H3 |
Clé InChI |
RJYKTOOMSFLNBV-UHFFFAOYSA-N |
SMILES canonique |
CCCN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


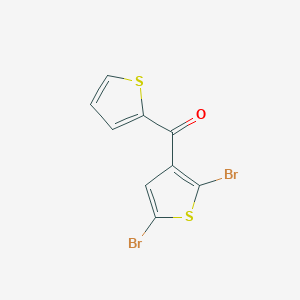

![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14636730.png)
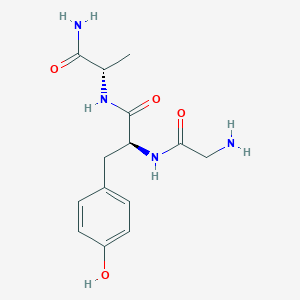
![1,1'-Biphenyl, 2-[(3-methoxyphenyl)thio]-2'-(phenylthio)-](/img/structure/B14636738.png)
![6-Butylspiro[4.5]dec-6-ene](/img/structure/B14636742.png)
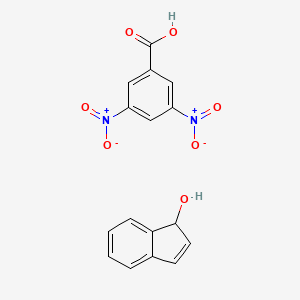
![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one](/img/structure/B14636752.png)
![Trimethyl[(4-methylphenyl)selanyl]silane](/img/structure/B14636761.png)
